5-(4-Bromophenyl)-3-methyl-4-isoxazolemethanol
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Overview
Description
5-(4-Bromophenyl)-3-methyl-4-isoxazolemethanol: is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound features a bromophenyl group, a methyl group, and a methanol group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-methyl-4-isoxazolemethanol typically involves the cyclization of α,β-acetylenic oximes. One common method includes the use of AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their efficiency and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-methyl-4-isoxazolemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Bromophenyl)-3-methyl-4-isoxazolemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-methyl-4-isoxazolemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(4-Bromophenyl)-3-methyl-4-isoxazolemethanol is unique due to its specific structural features, such as the presence of the isoxazole ring and the methanol group
Properties
CAS No. |
1280205-98-2 |
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Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 |
IUPAC Name |
[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(6-14)11(15-13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |
InChI Key |
AIMWCSUFEUVMOR-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)Br |
Synonyms |
[5-(4-BroMo-phenyl)-3-Methyl-isoxazol-4-yl]-Methanol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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